molecular formula C11H10BrClN2 B13980819 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole

Cat. No.: B13980819
M. Wt: 285.57 g/mol
InChI Key: PTBLURLQFFJTHZ-UHFFFAOYSA-N
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Description

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-chlorobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H10BrClN2

Molecular Weight

285.57 g/mol

IUPAC Name

5-(bromomethyl)-1-(4-chlorophenyl)-3-methylpyrazole

InChI

InChI=1S/C11H10BrClN2/c1-8-6-11(7-12)15(14-8)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3

InChI Key

PTBLURLQFFJTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CBr)C2=CC=C(C=C2)Cl

Origin of Product

United States

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